
(2-Aminopyrrolidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminopyrrolidin-1-yl)(phenyl)methanone is a compound that features a pyrrolidine ring attached to a phenyl group via a methanone linkage. The presence of the aminopyrrolidine moiety makes it an interesting candidate for various chemical and biological applications due to its potential reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyrrolidin-1-yl)(phenyl)methanone typically involves the reaction of pyrrolidine derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyrrolidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in (2-Aminopyrrolidin-1-yl)(phenyl)methanol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: (2-Aminopyrrolidin-1-yl)(phenyl)methanol.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: (2-Aminopyrrolidin-1-yl)(phenyl)methanone is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may interact with various biological targets due to its aminopyrrolidine moiety.
Medicine: Research into the medicinal applications of this compound includes its potential use as an analgesic or anti-inflammatory agent. Its ability to interact with biological receptors could lead to the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Aminopyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrrolidine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
(2-Aminopyrrolidin-1-yl)(phenyl)methanol: A reduced form of the compound with an alcohol group instead of a ketone.
(2-Aminopyrrolidin-1-yl)(phenyl)methanone N-oxide: An oxidized derivative with an N-oxide group.
(2-Aminopyrrolidin-1-yl)(phenyl)ethanone: A similar compound with an ethanone linkage instead of methanone.
Uniqueness: this compound is unique due to its specific combination of a pyrrolidine ring and a phenyl group linked by a methanone moiety. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(2-aminopyrrolidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H14N2O/c12-10-7-4-8-13(10)11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2 |
Clé InChI |
JEDKOLBSAJQSOE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



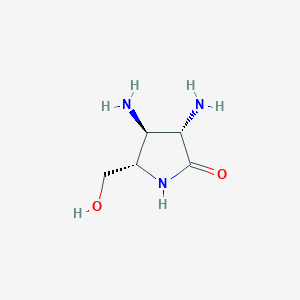

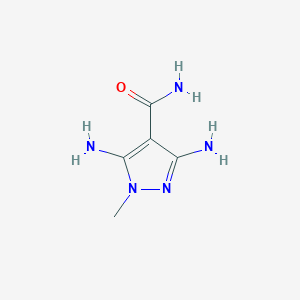
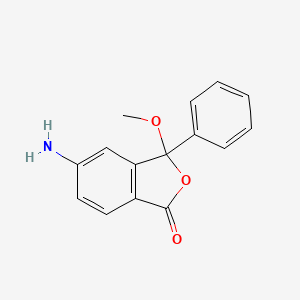
![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)


![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)
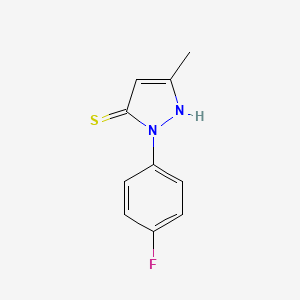
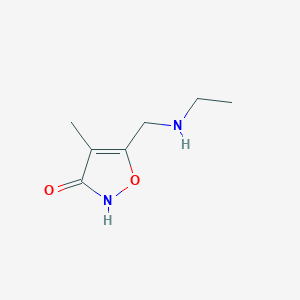
![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)
